molecular formula C29H43FO2 B1671181 Elocalcitol CAS No. 199798-84-0

Elocalcitol

Numéro de catalogue: B1671181
Numéro CAS: 199798-84-0
Poids moléculaire: 442.6 g/mol
Clé InChI: LRLWXBHFPGSUOX-GJQYOBCGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’élocalcitol, également connu sous le nom de BXL-628 ou Ro-26-9228, est un agoniste sélectif du récepteur de la vitamine D (VDR). Il partage des similitudes structurales avec la calcitriol, la forme active de la vitamine D. L’élocalcitol présente des propriétés anti-inflammatoires et a été étudié pour son potentiel thérapeutique dans divers contextes.

Applications De Recherche Scientifique

Treatment of Benign Prostatic Hyperplasia

Clinical Trials and Efficacy
Elocalcitol has been investigated for its efficacy in treating benign prostatic hyperplasia (BPH). In a phase IIb trial, this compound significantly reduced prostate volume compared to placebo. Additionally, it demonstrated superior efficacy over finasteride in inhibiting both androgen-dependent and independent proliferation of BPH cells .

Key Findings:

  • Phase IIb Trial Results: this compound reduced prostate volume significantly compared to placebo.
  • Mechanism: It inhibits intraprostatic growth factors and targets the RhoA/ROCK pathway, which is involved in smooth muscle contraction and inflammation .

Autoimmune Thyroid Diseases

Inflammatory Response Modulation
this compound has shown promise in modulating inflammatory responses in human thyroid cells. A study indicated that this compound inhibited the secretion of CXCL10—a chemokine associated with autoimmune thyroid diseases—more effectively than methimazole (a standard treatment) under pro-inflammatory conditions .

Key Findings:

  • Inhibition of Cytokines: this compound decreased Th1- and Th17-type cytokines while promoting Th2-type cytokine secretion in CD4+ T cells.
  • Potential Application: It could serve as a novel pharmacological tool in managing autoimmune thyroid conditions such as Graves' disease .

Endometriosis

Preclinical Studies
this compound has been evaluated for its effects on endometriosis in mouse models. The compound significantly reduced lesion development and peritoneal inflammation by inhibiting macrophage recruitment and inflammatory cytokine secretion .

Key Findings:

  • Reduction of Lesion Weight: Treatment with this compound resulted in up to a 70% reduction in total lesion weight.
  • Mechanistic Insights: The drug's ability to inhibit cell adhesion to collagen suggests a role in preventing the establishment and growth of ectopic endometrial tissue .

Summary Table of Applications

Application AreaStudy TypeKey Outcomes
Benign Prostatic HyperplasiaPhase IIb TrialSignificant reduction in prostate volume; superior to finasteride
Autoimmune Thyroid DiseasesIn Vitro StudiesInhibition of CXCL10 secretion; modulation of cytokine profiles
EndometriosisPreclinical TrialsUp to 70% reduction in lesion weight; decreased peritoneal inflammation

Mécanisme D'action

L’élocalcitol se lie aux VDR, modulant l’expression des gènes. Il régule la croissance cellulaire, l’apoptose et la fonction immunitaire. Des cibles moléculaires et des voies spécifiques sont encore à l’étude.

Analyse Biochimique

Biochemical Properties

Elocalcitol interacts with the Vitamin D3 receptor (VDR) in humans . It is a small molecule with a chemical formula of C29H43FO2 and an average weight of 442.6489 . This compound is a calcitriol analog, which means it shares similar structural and functional properties with calcitriol, the active form of Vitamin D .

Cellular Effects

This compound has been shown to inhibit inflammatory responses in human thyroid cells and T cells . It decreases Th1- and Th17-type cytokines and promotes Th2-type cytokine secretion . In human thyrocytes, this compound inhibits IFNγ and TNFα-induced CXCL10 protein secretion more potently than Methimazole (MMI), a common treatment for hyperthyroidism .

Molecular Mechanism

This compound’s mechanism of action involves binding to the Vitamin D3 receptor . It impairs both cytokine intracellular pathways, whereas MMI is effective only on the IFNγ pathway . This suggests that this compound has a broader range of action in inhibiting inflammatory responses.

Temporal Effects in Laboratory Settings

This compound has been shown to reduce lesion weight by up to 70% upon treatment for 3 weeks in a mouse model of endometriosis . This suggests that this compound has a significant effect over time in reducing inflammation and lesion size.

Metabolic Pathways

As a Vitamin D analog, it is likely to be involved in similar metabolic pathways as Vitamin D, including calcium homeostasis and immune function .

Subcellular Localization

Given its interaction with the Vitamin D3 receptor, it is likely to be found in the nucleus where it can influence gene expression .

Méthodes De Préparation

Voies de synthèse : L’élocalcitol peut être synthétisé par plusieurs voies. Une méthode courante implique la modification des analogues de la vitamine D. Les étapes de synthèse spécifiques peuvent varier, mais la stratégie globale vise à introduire des groupes fonctionnels pour obtenir la structure souhaitée.

Conditions de réaction : La synthèse implique généralement des réactions telles que l’hydroxylation, la cyclisation et les transformations de groupes fonctionnels. Les conditions de réaction précises dépendent de la voie de synthèse choisie.

Production industrielle : Bien que les détails de la production à l’échelle industrielle soient exclusifs, les sociétés pharmaceutiques ont développé des procédés efficaces pour fabriquer l’élocalcitol. Ces méthodes garantissent une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions : L’élocalcitol subit diverses transformations chimiques, notamment :

    Hydroxylation : Addition de groupes hydroxyle.

    Cyclisation : Formation de structures cycliques.

    Modifications de groupes fonctionnels : Modifications apportées à des groupes fonctionnels spécifiques.

Réactifs et conditions courants : Les réactifs utilisés dans la synthèse de l’élocalcitol comprennent des oxydants, des réducteurs et des catalyseurs. Les conditions varient en fonction de la réaction spécifique.

Produits principaux : Le produit principal de la synthèse de l’élocalcitol est l’élocalcitol lui-même. Des intermédiaires et des sous-produits peuvent également se former pendant le processus.

4. Applications de la recherche scientifique

L’élocalcitol a été étudié dans plusieurs domaines scientifiques :

Comparaison Avec Des Composés Similaires

L’unicité de l’élocalcitol réside dans son activation sélective du VDR. Bien que des composés similaires existent, les propriétés distinctes de l’élocalcitol le distinguent.

Composés similaires :
  • Calcitriol (vitamine D active)
  • Autres agonistes du VDR (par exemple, paricalcitol)

Activité Biologique

Elocalcitol, also known as BXL-628, is a synthetic analog of vitamin D that acts as a selective agonist of the vitamin D receptor (VDR). Its biological activity has been extensively studied across various conditions, showcasing its potential therapeutic applications, particularly in the fields of obesity, endometriosis, benign prostatic hyperplasia (BPH), and autoimmune diseases.

This compound functions primarily through its interaction with the VDR, which is expressed in numerous tissues beyond the kidneys. This receptor's activation leads to a cascade of biological responses, including modulation of gene expression involved in inflammation, cell proliferation, and metabolism. The compound exhibits anti-inflammatory properties and influences metabolic pathways, making it a candidate for treating conditions characterized by excessive inflammation or metabolic dysregulation.

Key Research Findings

  • Endometriosis : A study demonstrated that this compound significantly reduces lesion development in a mouse model of endometriosis. Mice treated with this compound showed a reduction in total lesion weight by up to 70% and decreased peritoneal inflammation through inhibition of macrophage recruitment and inflammatory cytokine secretion. This suggests this compound's potential as a therapeutic agent for managing endometriosis-related pain and infertility .
  • Obesity and Metabolic Syndrome : In models of high-fat diet-induced obesity, this compound administration resulted in a significant reduction in body weight gain (approximately 15%) and visceral fat accumulation (55%). The mechanism involved downregulation of sterol regulatory element-binding protein (SCAP) and modulation of microRNA-146a (miR-146a), indicating its role in lipid metabolism and inflammation .
  • Benign Prostatic Hyperplasia : Preclinical studies indicate that this compound can reduce both static and dynamic components of BPH by inhibiting growth factors associated with prostate overgrowth. A proof-of-concept clinical study showed that patients treated with this compound experienced an arrest in prostate growth, highlighting its therapeutic potential in managing BPH .
  • Autoimmune Diseases : this compound has been shown to modulate immune responses in autoimmune conditions such as Graves’ disease. It inhibited Th1 cytokine-mediated responses while promoting a Th2 response, suggesting its utility as an anti-inflammatory agent in autoimmune disorders .

Data Tables

ConditionStudy TypeKey FindingsReference
EndometriosisMouse model70% reduction in lesion weight; decreased inflammation
ObesityMouse model15% weight loss; reduced visceral fat by 55%
Benign Prostatic HyperplasiaClinical trialArrested prostate growth
Autoimmune DiseasesIn vitroShift from Th1 to Th2 response

Case Studies

  • Endometriosis Management : In a controlled study involving mice, this compound was administered at a dose of 100 μg/kg daily for three weeks surrounding the induction of endometriosis. The results indicated significant therapeutic effects on both newly formed and established lesions.
  • Obesity Prevention : In another study, this compound was given at 15 μg/kg twice weekly for 16 weeks to mice on a high-fat diet. The compound not only prevented weight gain but also reduced liver lipid accumulation, underscoring its potential role in metabolic syndrome prevention.

Propriétés

IUPAC Name

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLWXBHFPGSUOX-GJQYOBCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199798-84-0
Record name Elocalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elocalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elocalcitol
Reactant of Route 2
Reactant of Route 2
Elocalcitol
Reactant of Route 3
Reactant of Route 3
Elocalcitol
Reactant of Route 4
Elocalcitol
Reactant of Route 5
Elocalcitol
Reactant of Route 6
Elocalcitol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.